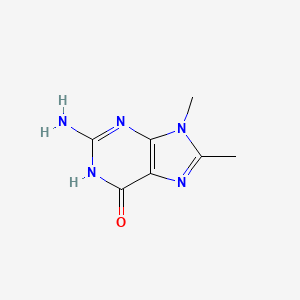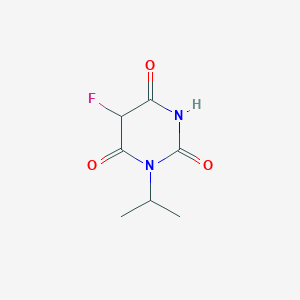
(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Oxetan-3-iloxi)piridin-3-il)metanamina: es un compuesto químico que presenta un anillo de piridina sustituido con un grupo oxetano y un grupo amina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (2-(Oxetan-3-iloxi)piridin-3-il)metanamina generalmente implica la reacción de un derivado de piridina con un reactivo que contiene oxetano. Un método común implica la sustitución nucleofílica de una piridina halogenada con un alcohol de oxetano en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) o tetrahidrofurano (THF) a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para aislar el compuesto deseado de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amina, lo que lleva a la formación de óxidos o iminas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxetano en un anillo de tetrahidrofurano más estable, alterando las propiedades del compuesto.
Sustitución: El anillo de piridina puede participar en reacciones de sustitución electrofílica y nucleofílica, lo que permite una mayor funcionalización del compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución en condiciones básicas o ácidas.
Productos principales:
Oxidación: Formación de óxidos o iminas.
Reducción: Conversión a derivados de tetrahidrofurano.
Sustitución: Diversos derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como intermedio en la síntesis de moléculas más complejas
Biología: En la investigación biológica, (2-(Oxetan-3-iloxi)piridin-3-il)metanamina se estudia por su potencial como bloque de construcción en el diseño de moléculas bioactivas. Su capacidad para interactuar con objetivos biológicos la convierte en una candidata para el descubrimiento y desarrollo de fármacos.
Medicina: Las características estructurales del compuesto se exploran en la química medicinal para el desarrollo de nuevos agentes terapéuticos. Su potencial para modular vías biológicas e interactuar con objetivos moleculares específicos es de particular interés.
Industria: En el sector industrial, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para diversas aplicaciones, incluida la síntesis de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (2-(Oxetan-3-iloxi)piridin-3-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de oxetano puede mejorar la afinidad de unión y la selectividad del compuesto hacia estos objetivos. Además, el grupo amina puede participar en enlaces de hidrógeno e interacciones electrostáticas, estabilizando aún más la unión del compuesto a su objetivo.
Comparación Con Compuestos Similares
Compuestos similares:
- (3-(Oxetan-3-iloxi)piridin-2-il)metanamina
- (4-(Oxetan-3-iloxi)piridin-2-il)metanamina
- (6-(Oxetan-3-iloxi)piridin-2-il)metanamina
Singularidad: (2-(Oxetan-3-iloxi)piridin-3-il)metanamina es única debido a la posición específica del anillo de oxetano y el grupo amina en el anillo de piridina. Esta disposición única puede influir en la reactividad, estabilidad e interacción del compuesto con objetivos biológicos, lo que lo hace distinto de otros compuestos similares.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[2-(oxetan-3-yloxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-2-1-3-11-9(7)13-8-5-12-6-8/h1-3,8H,4-6,10H2 |
Clave InChI |
LBGHJFWNLGVBQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=CC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


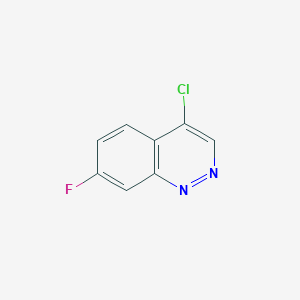
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
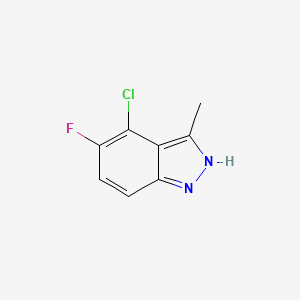

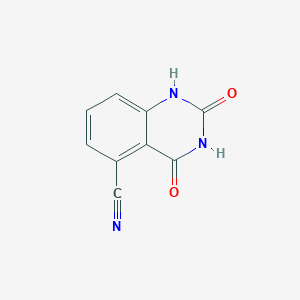
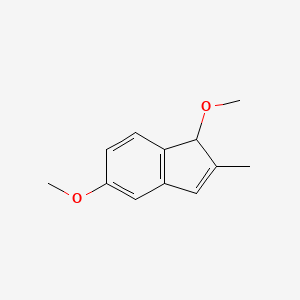
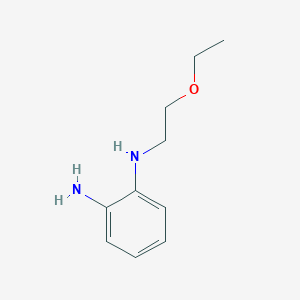

![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

